4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C14H22BrNO3S and a molecular weight of 364.3 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative, followed by the introduction of the ethoxy group and the sulfonamide functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function. The bromine and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide include other sulfonamides with different substituents on the benzene ring. These compounds may share similar chemical properties but differ in their reactivity and applications. For example:
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3S/c1-4-9-16(10-5-2)20(17,18)12-7-8-13(15)14(11-12)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUQLDHEAGLUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.